N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine
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Overview
Description
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinyl group, a cyclohexyl group, and a formamido group attached to a methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinazolinyl intermediate, which can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with appropriate reagents under controlled conditions . This intermediate is then reacted with a cyclohexyl derivative to form the cyclohexyl-substituted intermediate. Finally, the formamido group is introduced through a formylation reaction, and the resulting compound is coupled with 3-methylpentanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound shares a similar tetrahydroquinazoline structure but differs in its functional groups and overall structure.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates: These compounds also contain a tetrahydroquinazoline core but are used in different applications.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C22H29N3O5 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H29N3O5/c1-3-13(2)18(21(28)29)24-19(26)15-10-8-14(9-11-15)12-25-20(27)16-6-4-5-7-17(16)23-22(25)30/h4-7,13-15,18H,3,8-12H2,1-2H3,(H,23,30)(H,24,26)(H,28,29)/t13-,14?,15?,18+/m1/s1 |
InChI Key |
JVACKGHJWHDABG-RMYJWEKJSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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